molecular formula C14H17ClN2O B6592698 Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride CAS No. 237064-54-9

Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride

Cat. No.: B6592698
CAS No.: 237064-54-9
M. Wt: 264.75 g/mol
InChI Key: RKUUWIOWFPMUTF-UHFFFAOYSA-N
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Description

Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride is a chemical compound with the molecular formula C14H16ClN2O. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a phenylmethoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride typically involves the reaction of 4-(phenylmethoxy)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the desired hydrazine derivative upon treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The phenylmethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)hydrazine hydrochloride
  • (4-Methoxyphenyl)hydrazine monohydrochloride
  • (p-Methoxyphenyl)hydrazine hydrochloride
  • (p-Methoxyphenyl)hydrazinium chloride
  • 1-(p-Methoxyphenyl)hydrazine hydrochloride
  • N-(4-Methoxyphenyl)hydrazine hydrochloride
  • [4-(Methyloxy)phenyl]hydrazine monohydrochloride
  • p-Anisylhydrazine hydrochloride

Uniqueness

Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-phenylmethoxyphenyl)methylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c15-16-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13;/h1-9,16H,10-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUUWIOWFPMUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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